3-[2-(2-Methoxyethoxy)ethyl]piperidine
Description
3-[2-(2-Methoxyethoxy)ethyl]piperidine is a substituted piperidine derivative characterized by a methoxyethoxy-ethyl side chain at the 3-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators.
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-12-7-8-13-6-4-10-3-2-5-11-9-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXUHALVRIRJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyethoxy)ethyl]piperidine typically involves the reaction of piperidine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methoxyethoxy)ethyl]piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
3-[2-(2-Methoxyethoxy)ethyl]piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(2-Methoxyethoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Substituent Variations in Piperidine Derivatives
The table below highlights key structural analogs and their substituent effects:
Key Observations :
- Methoxyethoxy vs.
- Halogenated Derivatives (): Bromo and chloro substituents introduce steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic binding pockets in enzymes or receptors.
- Piperazine vs. Piperidine : Piperazine derivatives () exhibit higher basicity due to additional nitrogen atoms, influencing solubility and blood-brain barrier penetration.
Physicochemical Properties
- Log P: Estimated ~2.0 (similar to ethyl 2-methyl-2-butenoate in , log P 2.18), indicating moderate lipophilicity.
- Water Solubility : Higher than halogenated analogs due to the polar ether group.
- Vapor Pressure: Lower than smaller esters (e.g., 2.17 mm Hg for ethyl 2-methyl-2-butenoate in ), suggesting reduced volatility.
Biological Activity
3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride is an organic compound with the molecular formula C10H22ClNO2. This compound belongs to the piperidine family, characterized by a six-membered heterocyclic amine structure. Its unique chemical properties and biological activities make it a subject of interest in pharmacological research.
- Molecular Weight : Approximately 209.71 g/mol
- Structure : The compound features a 2-(2-methoxyethoxy)ethyl group attached to the nitrogen atom of the piperidine ring, enhancing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly concerning its effects on metabolic processes and neurotransmitter pathways.
Key Findings:
- Metabolic Effects : In animal models, particularly obese rats, the compound has shown significant effects on metabolic activity and feeding behavior, suggesting its potential role in modulating metabolism.
- Neurotransmitter Interaction : Preliminary studies indicate that it may interact with neuronal receptors, influencing neurotransmission and potentially impacting mood and cognition.
- Drug Release Applications : Researchers have also investigated its incorporation into polymer matrices for controlled drug release, demonstrating sustained release profiles.
The mechanism by which this compound exerts its biological effects involves specific binding interactions with various biological targets. These interactions can lead to alterations in cellular signaling pathways, gene expression patterns, and overall metabolic processes.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound hydrochloride | C10H22ClNO2 | Unique 2-(2-methoxyethoxy)ethyl group |
| Piperidine | C5H11N | Basic structure; widely used in pharmaceuticals |
| N-Methylpiperidine | C6H13N | Methylated form; altered biological activity |
| 4-Piperidone | C5H9NO | Contains a ketone; different reactivity |
The distinctiveness of this compound lies in its specific functional group that enhances its interaction with biological targets, making it valuable for research applications distinct from other piperidine derivatives.
Case Studies and Research Findings
Research has demonstrated various pharmacological effects of compounds containing piperidine scaffolds. A notable study evaluated the cytotoxic effects of synthesized derivatives against metastatic MDA-MB-231 breast cancer cell lines. The findings indicated that piperidine derivatives exhibit significant cytotoxicity, supporting their potential as chemotherapeutic agents .
Experimental Methodology:
- Cytotoxicity Assays : MTT assays were employed to assess cell viability.
- Apoptosis Assessment : TUNEL assays confirmed apoptotic activities in treated cells.
The results showed a dosage-dependent reduction in cell viability, highlighting the potential therapeutic applications of piperidine derivatives in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
